molecular formula C14H17ClN2O2 B1310355 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride CAS No. 1098008-23-1

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride

Cat. No. B1310355
M. Wt: 280.75 g/mol
InChI Key: RAARNKBGEZGYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as 3-Carboxy-1,2,3,4-tetrahydro-2-carboline, NSC 96912, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, and CCRIS 6486 , is a chemical compound. It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .


Molecular Structure Analysis

The molecular formula of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is C12H12N2O2 . The molecular weight is 216.24 . The canonical SMILES structure is C1C (NCC2=C1C3=CC=CC=C3N2)C (=O)O .


Physical And Chemical Properties Analysis

The melting point of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is 289 °C (dec.) (lit.) . The boiling point is predicted to be 485.0±45.0 °C . The density is predicted to be 1.377±0.06 g/cm3 .

Scientific Research Applications

Binding Affinity and Receptor Interaction

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride and its derivatives exhibit a notable affinity for the benzodiazepine receptor. The interaction of various esters of beta-carboline-3-carboxylic acid with this receptor was notably influenced by the molecular size, hydrophobic, and electronic parameters of the ester alcohol component (Lippke et al., 1983). Additionally, a study demonstrated that different beta-carboline-3-carboxylic acid esters, including the methyl, ethyl, and propyl esters, possess varying inhibitory effects on flunitrazepam binding, with in vitro and in vivo variances implying distinct agonistic and antagonistic actions at recognition sites (Oakley & Jones, 1982).

GABA Receptor Modulation

These compounds also modulate the binding of GABA (Gamma-Aminobutyric Acid) to rat brain membranes, with the ethyl and propyl esters acting as benzodiazepine antagonists in reversing the stimulation of GABA binding by diazepam. This modulation aligns with the pharmacological and behavioral actions of these esters, supporting the hypothesis that their actions are mediated via a GABA-benzodiazepine receptor complex (Skerritt, Johnston, & Braestrup, 1982).

Pharmacological Implications

Differential pharmacological effects have been observed in various studies, where the ethyl ester of beta-carboline-3-carboxylic acid and its derivatives exhibit distinct behavioral and physiological effects. For instance, the ethyl ester has been noted for its high affinity for benzodiazepine receptors and can induce acute behavioral syndromes in primates, which are blocked by benzodiazepines and specific benzodiazepine receptor antagonists. These findings suggest that the benzodiazepine receptor might have several subsites or functional domains that recognize agonists, antagonists, or active antagonists such as beta-carboline-3-carboxylic acid ethyl ester (Ninan et al., 1982).

properties

IUPAC Name

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARNKBGEZGYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride

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